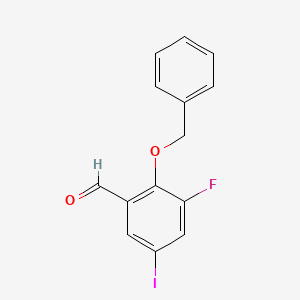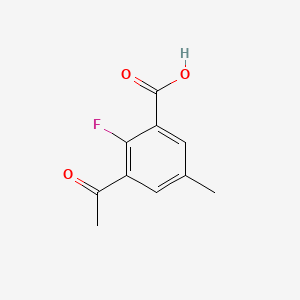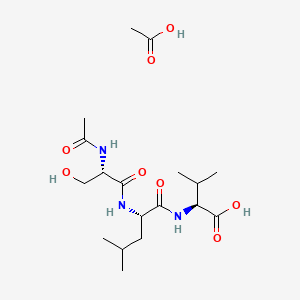
Fas C-Terminal Tripeptide Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fas C-Terminal Tripeptide Acetate is a synthetic peptide compound known for its inhibitory activity on the binding of Fas and Fas-associated phosphatase-1 (FAP-1). The compound has a molecular formula of C18H33N3O8 and a molecular weight of 419.47 g/mol . It is primarily used in scientific research to study apoptosis and related cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fas C-Terminal Tripeptide Acetate involves the sequential coupling of amino acids to form the tripeptide chain. The process typically starts with the protection of amino groups using protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The amino acids are then coupled using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide). After the formation of the tripeptide, the protecting groups are removed, and the peptide is acetylated to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fas C-Terminal Tripeptide Acetate undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DCC.
Major Products Formed
The major products formed from these reactions include modified peptides with altered amino acid sequences or oxidation states, which are used to study the biological activity and stability of the compound .
Scientific Research Applications
Fas C-Terminal Tripeptide Acetate is widely used in scientific research, particularly in the fields of:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of Fas/FAP-1 interactions in apoptosis and cell signaling pathways.
Medicine: Exploring potential therapeutic applications in diseases involving dysregulated apoptosis, such as cancer and autoimmune disorders.
Industry: Developing peptide-based drugs and diagnostic tools.
Mechanism of Action
Fas C-Terminal Tripeptide Acetate exerts its effects by inhibiting the binding of Fas to Fas-associated phosphatase-1 (FAP-1). This inhibition prevents the dephosphorylation of Fas, thereby promoting Fas-induced apoptosis. The molecular targets involved include the Fas receptor and FAP-1, which are key components of the apoptotic signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Fas C-Terminal Tetrapeptide: Another peptide that inhibits Fas/FAP-1 binding but with different amino acid composition.
Fas N-Terminal Tripeptide: A peptide that targets the N-terminal region of Fas.
Fas C-Terminal Pentapeptide: A longer peptide with additional amino acids compared to the tripeptide.
Uniqueness
Fas C-Terminal Tripeptide Acetate is unique due to its specific inhibitory activity on Fas/FAP-1 binding, which makes it a valuable tool for studying apoptosis and related cellular processes. Its well-defined structure and high purity also contribute to its effectiveness in research applications .
Properties
Molecular Formula |
C18H33N3O8 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid;acetic acid |
InChI |
InChI=1S/C16H29N3O6.C2H4O2/c1-8(2)6-11(14(22)19-13(9(3)4)16(24)25)18-15(23)12(7-20)17-10(5)21;1-2(3)4/h8-9,11-13,20H,6-7H2,1-5H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25);1H3,(H,3,4)/t11-,12-,13-;/m0./s1 |
InChI Key |
KPZYWMLSXUUVOQ-QKWXXBCPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)C.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14768846.png)
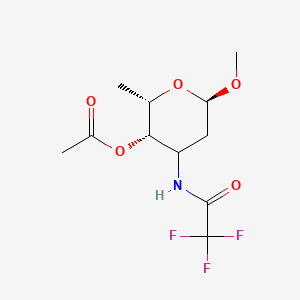
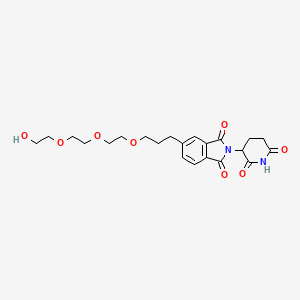
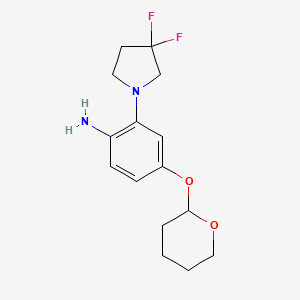
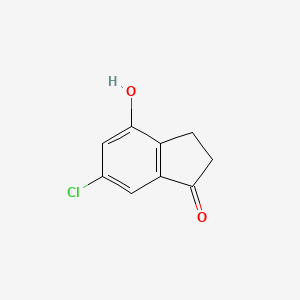
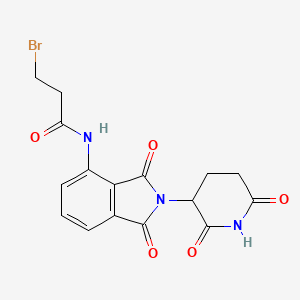

![2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel-](/img/structure/B14768890.png)
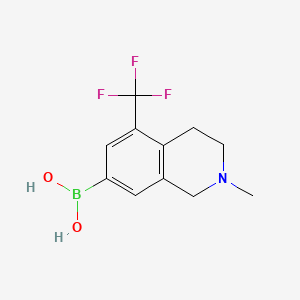
![(R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester](/img/structure/B14768894.png)

